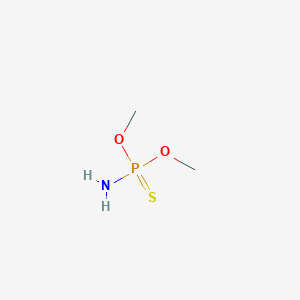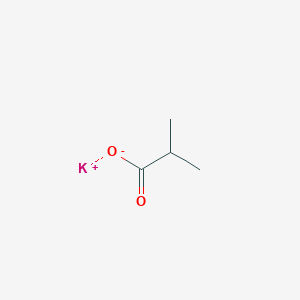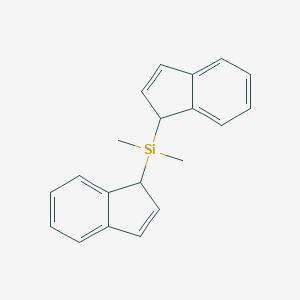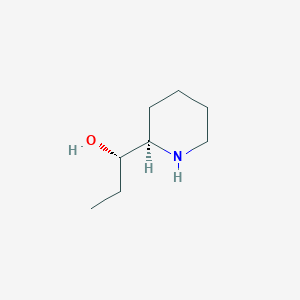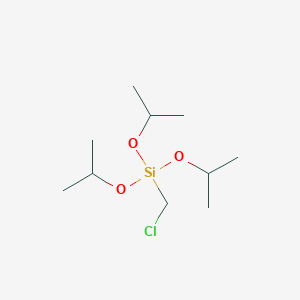
Dipotassium 5-tert-butylisophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium 5-tert-butylisophthalate (DPKTB) is a chemical compound that belongs to the family of isophthalates. It is a white crystalline powder that is soluble in water and alcohol. DPKTB has been widely used in the field of scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of Dipotassium 5-tert-butylisophthalate is not well understood. However, it is believed that Dipotassium 5-tert-butylisophthalate acts as a chelating agent and forms complexes with metal ions. The formation of these complexes results in changes in the fluorescence properties of Dipotassium 5-tert-butylisophthalate, which can be used to detect the presence of metal ions in aqueous solutions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Dipotassium 5-tert-butylisophthalate have not been extensively studied. However, it has been reported that Dipotassium 5-tert-butylisophthalate has low toxicity and is not harmful to humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dipotassium 5-tert-butylisophthalate in lab experiments is its high sensitivity and selectivity for metal ions. Dipotassium 5-tert-butylisophthalate is also easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using Dipotassium 5-tert-butylisophthalate is its limited solubility in organic solvents, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of Dipotassium 5-tert-butylisophthalate in scientific research. One potential application is the use of Dipotassium 5-tert-butylisophthalate as a sensor for the detection of metal ions in biological samples. Another potential application is the use of Dipotassium 5-tert-butylisophthalate in the synthesis of novel MOFs with unique properties. Additionally, Dipotassium 5-tert-butylisophthalate could be used in the development of new fluorescent probes for the detection of other analytes in aqueous solutions.
Conclusion:
In conclusion, Dipotassium 5-tert-butylisophthalate is a unique chemical compound that has been widely used in the field of scientific research. Its high sensitivity and selectivity for metal ions make it a valuable tool for researchers. Although the mechanism of action and physiological effects of Dipotassium 5-tert-butylisophthalate are not well understood, its low toxicity and cost-effectiveness make it a promising candidate for future research.
Métodos De Síntesis
Dipotassium 5-tert-butylisophthalate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-tert-butylisophthalic acid with potassium hydroxide. The reaction takes place in the presence of a solvent such as water or ethanol. The product obtained is then purified using recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Dipotassium 5-tert-butylisophthalate has been widely used in the field of scientific research due to its unique properties. It has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. MOFs are a class of materials that have potential applications in gas storage, separation, and catalysis. Dipotassium 5-tert-butylisophthalate has also been used as a fluorescent probe for the detection of metal ions in aqueous solutions.
Propiedades
Número CAS |
15968-02-2 |
|---|---|
Nombre del producto |
Dipotassium 5-tert-butylisophthalate |
Fórmula molecular |
C12H12K2O4 |
Peso molecular |
298.42 g/mol |
Nombre IUPAC |
dipotassium;5-tert-butylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H14O4.2K/c1-12(2,3)9-5-7(10(13)14)4-8(6-9)11(15)16;;/h4-6H,1-3H3,(H,13,14)(H,15,16);;/q;2*+1/p-2 |
Clave InChI |
WSEOCKWZDYMTPH-UHFFFAOYSA-L |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[K+].[K+] |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[K+].[K+] |
Otros números CAS |
15968-02-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



